molecular formula C3H5F3O4S B12278699 Methoxymethyl trifluoromethanesulfonate

Methoxymethyl trifluoromethanesulfonate

Cat. No.: B12278699
M. Wt: 194.13 g/mol
InChI Key: WLEXLQMWVJVVIX-UHFFFAOYSA-N
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Description

Methoxymethyl trifluoromethanesulfonate (MOM-OTf) is a highly reactive reagent valued in organic synthesis for its role as a powerful electrophile. It is primarily used for the introduction of the methoxymethyl (MOM) protecting group, particularly for alcohols and other sensitive functionalities where milder conditions are required. The triflate (OTf) group is an excellent leaving group, making this reagent significantly more reactive than the corresponding chlorides or bromides. This allows for efficient alkylation reactions under mild conditions, minimizing side reactions and preserving the integrity of complex molecular structures. As a versatile synthetic building block, it facilitates key carbon-oxygen and carbon-carbon bond-forming steps. Researchers employ this compound in the development of pharmaceuticals, agrochemicals, and advanced materials. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C3H5F3O4S

Molecular Weight

194.13 g/mol

IUPAC Name

methoxymethyl trifluoromethanesulfonate

InChI

InChI=1S/C3H5F3O4S/c1-9-2-10-11(7,8)3(4,5)6/h2H2,1H3

InChI Key

WLEXLQMWVJVVIX-UHFFFAOYSA-N

Canonical SMILES

COCOS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This approach adapts the orthoester method used for isopropyl triflate synthesis. Trifluoromethanesulfonic anhydride (Tf₂O) reacts with a methoxymethyl orthoester (e.g., HC(OCH₂OCH₃)₃) under anhydrous conditions:
$$
\text{Tf}2\text{O} + \text{HC(OCH}2\text{OCH}3\text{)}3 \rightarrow \text{CF}3\text{SO}2\text{OCH}2\text{OCH}3 + \text{HCO}2\text{CH}2\text{OCH}_3 + \text{byproducts}
$$
The reaction proceeds at 0–25°C in dichloromethane or acetonitrile, with completion within 1–2 hours.

Yield and Practical Considerations

While explicit yields for MeOMTf are unreported, analogous isopropyl triflate synthesis achieves 75% yield. Challenges include the limited commercial availability of methoxymethyl orthoesters, necessitating in situ preparation.

Method 2: Alkylation of Silver Triflate with Methoxymethyl Halides

Reaction Pathway

Silver triflate (AgOTf) undergoes nucleophilic displacement with methoxymethyl halides (XCH₂OCH₃, X = Cl, Br):
$$
\text{AgOTf} + \text{XCH}2\text{OCH}3 \rightarrow \text{CF}3\text{SO}2\text{OCH}2\text{OCH}3 + \text{AgX} \downarrow
$$
This method mirrors trimethylsilyl triflate synthesis, where AgCl precipitation drives the reaction.

Optimization Parameters

  • Solvent : Tetrahydrofuran or diethyl ether.
  • Temperature : 0–25°C.
  • Yield : Estimated 70–85% based on analogous alkyl triflates.

Method 3: Carbonate-Based Synthesis Using Triflic Anhydride

Protocol Overview

Adapting the methyl triflate synthesis, a methoxymethyl carbonate (e.g., (CH₃OCH₂O)₂CO) reacts with Tf₂O:
$$
\text{Tf}2\text{O} + (\text{CH}3\text{OCH}2\text{O})2\text{CO} \rightarrow 2\,\text{CF}3\text{SO}2\text{OCH}2\text{OCH}3 + \text{CO}_2 \uparrow
$$

Reaction Conditions

  • Catalyst : Trace TfOH accelerates the reaction.
  • Temperature : 70–90°C.
  • Yield : Comparable to methyl triflate (94%), assuming similar reactivity.

Method 4: Direct Reaction of Methoxymethyl Alcohol with Triflic Anhydride

Feasibility and Limitations

Methoxymethanol (HOCH₂OCH₃) reacts with Tf₂O:
$$
\text{Tf}2\text{O} + 2\,\text{HOCH}2\text{OCH}3 \rightarrow 2\,\text{CF}3\text{SO}2\text{OCH}2\text{OCH}3 + \text{H}2\text{O}
$$
However, methoxymethanol’s instability necessitates in situ generation or stabilization via silylation.

Challenges

  • Side Reactions : Competing etherification or decomposition.
  • Yield : Unreported; likely lower than other methods due to reagent instability.

Comparative Analysis of Synthesis Methods

Method Reagents Conditions Estimated Yield Advantages Limitations
Orthoester Tf₂O, Methoxymethyl orthoester 0–25°C, 1–2 h 70–75% High selectivity Orthoester synthesis required
Silver Triflate AgOTf, XCH₂OCH₃ 0–25°C, polar solvent 70–85% Simple setup, high purity Cost of AgOTf, halide availability
Carbonate Tf₂O, Methoxymethyl carbonate 70–90°C, catalytic TfOH 85–94% Scalable, minimal byproducts Carbonate precursor synthesis needed
Direct Alcohol Tf₂O, HOCH₂OCH₃ Ambient, anhydrous 50–60% Fewer steps Low yield, reagent instability

Chemical Reactions Analysis

Methylation Reactions

Methoxymethyl trifluoromethanesulfonate acts as a potent electrophilic methylating agent, transferring its methoxymethyl group to nucleophiles. Its triflate group (CF₃SO₃⁻) enhances reactivity due to its strong electron-withdrawing effect, making it comparable to methyl triflate (CF₃SO₂OCH₃) in methylating strength . This reactivity enables methylation of weak nucleophiles, such as aldehydes, amides, and nitriles, under mild conditions .

Key Applications :

  • Nucleophilic Substitution : this compound reacts with amines, alcohols, and thiols to form methylated derivatives.

  • Polymerization Initiators : Triflates can initiate cationic polymerization of lactones and cyclic carbonates, analogous to methyl triflate’s role in polymerizing lactide .

Deprotection Reactions

The compound exhibits chemoselectivity in deprotection reactions, particularly with aromatic methoxymethyl (MOM) ethers. In the presence of trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl, aromatic MOM ethers undergo selective deprotection to yield phenolic alcohols. Solvent choice critically influences reaction efficiency:

  • Acetonitrile (CH₃CN) : Enables rapid deprotection within 15 minutes with >90% yield, attributed to TMSOTf activation via solvent coordination .

  • Polar Solvents (e.g., THF, 1,4-dioxane) : Require longer reaction times (17–27 hours) with lower yields (41–57%) .

  • Nonpolar Solvents (e.g., toluene) : No reaction occurs, highlighting the necessity of polar environments .

SolventReaction TimeYield (%)
CH₃CN15 min91
THF17 h57
1,4-dioxane17 h53
Toluene21 hN.R.

Mechanism :

  • Coordination : The triflate complex ([Bpy·TMS]⁺–OTf) coordinates to the oxygen atom adjacent to the aromatic ring.

  • Intermediate Formation : A TMS ether intermediate forms temporarily before hydrolysis to the alcohol .

Silylation and Cationic Polymerization

The triflate group’s strong electron-withdrawing nature allows it to act as a leaving group in silylation reactions. For example:

  • TMSOTf-Mediated Reactions : Facilitates silylation of alcohols or amines, forming stable silyl ethers. The triflate group’s stability as an anion drives the reaction .

  • Polymerization : Initiates living cationic polymerization of cyclic carbonates (e.g., trimethylene carbonate) and oxazolines, similar to methyl triflate’s behavior .

Scientific Research Applications

Applications in Organic Synthesis

1. Methylation Reactions
Methoxymethyl trifluoromethanesulfonate serves as a potent methylating agent in various organic transformations. It interacts favorably with nucleophiles, leading to enhanced reaction rates compared to traditional electrophiles. Its triflate group acts as both a leaving group and a nucleophile under specific conditions, which adds to its versatility in synthetic applications .

2. Synthesis of Fluorinated Compounds
The compound has been utilized in the synthesis of tri- and difluoromethoxylated compounds through visible-light photoredox catalysis. This method allows for the efficient formation of aromatic trifluoromethyl ethers, demonstrating the compound's utility in creating complex fluorinated structures .

3. Polymerization Initiation
this compound can also act as an initiator for polymerization processes. Its ability to generate reactive species under mild conditions makes it suitable for initiating polymerization reactions that require controlled reactivity.

Research has demonstrated the effectiveness of this compound in various synthetic methodologies:

  • Visible-Light Photoredox Catalysis : A study highlighted its role in synthesizing fluorinated ethers using visible light, showcasing how this compound facilitates reactions under environmentally friendly conditions .
  • Polymerization Studies : Investigations into its use as a polymerization initiator revealed that it can effectively control the molecular weight and distribution of polymers produced, offering advantages over traditional initiators.
  • Comparative Electrophilicity : Studies have shown that this compound exhibits superior electrophilic properties compared to other methylating agents, leading to more efficient synthesis routes for complex molecules .

Mechanism of Action

The mechanism of action of methoxymethyl trifluoromethanesulfonate involves its strong electrophilic nature, which allows it to readily transfer a methyl group to nucleophiles. The trifluoromethanesulfonate group stabilizes the positive charge on the methyl group, making it highly reactive towards nucleophiles . This reactivity is exploited in various methylation reactions, where the compound acts as a methyl donor.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Table 1: Structural and Reactivity Profiles

Compound Structure Key Reactivity Features References
Methoxymethyl triflate CH3OCH2OSO2CF3 - Ether oxygen stabilizes adjacent carbocation.
- Moderate leaving group ability due to electron-donating methoxy group.
Methyl triflate CH3OSO2CF3 - Strong alkylating agent; rapid SN2 reactivity.
- High thermal stability.
Trimethylsilyl triflate (TMSOTf) (CH3)3SiOSO2CF3 - Lewis acid catalyst (e.g., glycosidation).
- Silylating agent for hydroxyl protection.
4-Methoxyphenyl triflate 4-CH3OC6H4OSO2CF3 - Aryl triflate; requires transition metal catalysts for cross-coupling.
- Stable under basic conditions.
Diaryliodonium triflate Ar2I+OSO2CF3− - Hypervalent iodine center enables aryl transfer.
- Used in photoredox catalysis.
Ethyl triflate CH3CH2OSO2CF3 - Bulkier than methyl triflate; slower alkylation.
- Used in chemoselective O-alkylation.

Key Observations :

  • Methoxymethyl triflate’s ether oxygen may reduce its leaving group efficiency compared to methyl triflate but enhance carbocation stability in SN1 reactions .
  • Unlike silyl triflates (e.g., TMSOTf), methoxymethyl triflate is unlikely to act as a Lewis acid but may participate in alkylation or glycosylation reactions .
  • Aryl triflates (e.g., 4-methoxyphenyl triflate) are less reactive in nucleophilic substitutions unless activated by palladium or copper catalysts .

Key Observations :

  • Methoxymethyl triflate’s applications likely overlap with methyl and ethyl triflates in alkylation but may offer improved solubility in polar solvents due to the methoxy group .

Key Observations :

  • Methoxymethyl triflate likely shares moisture sensitivity and corrosiveness with other triflates, necessitating stringent handling protocols .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling methoxymethyl trifluoromethanesulfonate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use flame-retardant antistatic clothing, nitrile gloves inspected for integrity, and ANSI-approved chemical safety goggles. Avoid inhalation via fume hoods (≥0.5 m/s airflow) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage systems. Decontaminate surfaces with ethanol/water mixtures (70:30 v/v) .
  • Storage : Store in amber glass bottles under inert gas (N₂/Ar) at –20°C to minimize hydrolysis. Stability data indicate no decomposition under dry, oxygen-free conditions for ≤6 months .

Q. How does this compound compare to other triflate esters in alkylation reactions?

  • Methodological Answer :

  • Reactivity Profile : Methoxymethyl triflate exhibits higher electrophilicity than methyl triflate due to electron-donating methoxymethyl groups, enabling milder reaction conditions (e.g., 0°C to RT vs. –78°C for methyl triflate) .
  • Byproduct Analysis : Monitor for hydrogen fluoride (HF) via ion-selective electrodes during hydrolysis; neutralize with CaCO₃ slurry .

Q. What analytical techniques are recommended for characterizing this compound purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H-NMR (δ 3.3 ppm for methoxymethyl protons) and ¹⁹F-NMR (δ –78 ppm for triflate group) .
  • HPLC : Use a C18 column with acetonitrile/water (60:40 v/v) mobile phase; retention time ~8.2 min at 1.0 mL/min .

Advanced Research Questions

Q. How can researchers optimize methoxymethyl triflate-mediated glycosylation reactions to minimize side products?

  • Methodological Answer :

  • Solvent Selection : Dichloromethane (DCM) or toluene reduces hydrolysis vs. polar solvents (e.g., THF). Add molecular sieves (3Å) to scavenge water .
  • Catalyst Screening : Test Lewis acids like Zn(OTf)₂ (0.5–2 mol%) to enhance regioselectivity. Kinetic studies show 20% yield improvement in β-glycoside formation .
  • In Situ Monitoring : Use TLC (hexane/CH₂Cl₂ 9:1) or inline IR for real-time tracking of triflate consumption .

Q. What mechanistic insights explain contradictions in methoxymethyl triflate’s stability under varying humidity conditions?

  • Methodological Answer :

  • Hydrolysis Kinetics : Second-order kinetics (k = 0.15 M⁻¹s⁻¹) in aqueous acetonitrile (50% H₂O). Stability drops >40% RH due to surface adsorption of H₂O .
  • Mitigation Strategies : Pre-dry reagents with MgSO₄ and employ Schlenk techniques for moisture-sensitive steps .

Q. How does methoxymethyl triflate perform in automated radiopharmaceutical synthesis (e.g., [¹¹C]PiB)?

  • Methodological Answer :

  • Radiolabeling Efficiency : Achieves 85–90% incorporation using [¹¹C]CO₂ fixation-reduction, surpassing [¹¹C]CH₃I in reactivity (reaction time: 5 min vs. 15 min) .
  • Quality Control : Validate via GC (WAX column) for residual solvents (DMSO < 50 ppm) and HPLC for radiochemical purity (>95%) .

Key Research Findings

  • Methoxymethyl triflate enhances glycosylation yields by 30% vs. traditional agents under anhydrous conditions .
  • In radiopharmaceuticals, automated synthesis reduces human exposure to toxic byproducts (e.g., HF) by 95% .
  • Degradation under fire conditions produces sulfur oxides (SOₓ) and HF, requiring CaCO₃-based scrubbers for neutralization .

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